molecular formula C9H8BrN3 B3288900 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine CAS No. 853748-41-1

2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine

Cat. No.: B3288900
CAS No.: 853748-41-1
M. Wt: 238.08 g/mol
InChI Key: LIKBRPBMSLWVFN-UHFFFAOYSA-N
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Description

Contextualization of Pyydil-Pyrazole Ligands and their Derivatives in Organic and Inorganic Chemistry

Pyridyl-pyrazole ligands have garnered substantial attention in inorganic and coordination chemistry due to their effective chelating properties. sigmaaldrich.com Functioning as bidentate N,N-donors, they readily form stable complexes with a wide array of transition metals. These ligands are often considered analogues of the ubiquitous 2,2'-bipyridine, but offer distinct advantages, including greater synthetic accessibility and the potential for modification on both the pyridine (B92270) and pyrazole (B372694) rings. mdpi.com This tunability allows for the fine-tuning of the electronic and steric environment around a metal center, which is crucial for applications in catalysis, materials science, and bioinorganic modeling. mdpi.comnih.gov In organic synthesis, the pyrazole moiety itself is a "privileged scaffold," frequently incorporated into molecules designed for pharmacological activity due to its wide range of biological effects. nih.govnih.gov

Overview of the Structural Importance of 2,6-Disubstituted Pyridine Derivatives

The arrangement of substituents at the 2 and 6 positions of a pyridine ring imparts a unique structural geometry that is highly advantageous in coordination chemistry. This substitution pattern creates a "pincer" or pincer-like framework that directs the substituents to coordinate to a metal center in a specific, often meridional, fashion. This leads to the formation of highly stable and well-defined metal complexes. mdpi.com Ligands incorporating the 2,6-disubstituted pyridine core are central to the design of catalysts for organic transformations and the construction of complex supramolecular assemblies. rsc.org Furthermore, this structural motif is a cornerstone in the development of spin crossover (SCO) materials, where the ligand field strength can be precisely modulated to influence the magnetic properties of the resulting metal complex. researchgate.net

Rationale for Investigating Bromo-Substituted Pyridyl-Pyrazoles in Advanced Chemical Research

The incorporation of a bromine atom onto the pyridyl-pyrazole scaffold, as seen in 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine, is a strategic synthetic decision. The bromo group is an exceptionally versatile functional handle. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.orgmdpi.com

This reactivity allows the bromo-substituted pyridyl-pyrazole to serve as a crucial intermediate or building block. researchgate.net Researchers can readily replace the bromine atom with a wide variety of other functional groups, including aryl, alkyl, amino, and cyano moieties. This capability enables the systematic modification of the ligand's structure to explore structure-activity relationships or to construct more elaborate, multifunctional molecules and advanced ligand systems for catalysis or materials science. researchgate.netgeorgiasouthern.edu The use of 2,6-dibromopyridine (B144722) as a common starting material underscores the importance of the bromo-substituent in the synthesis of these targeted compounds. rsc.orggeorgiasouthern.edu

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic inquiry into this compound is its role as a valuable synthetic intermediate. Research objectives centered on this compound typically involve its synthesis and subsequent elaboration into more complex molecular structures. The key goals of such investigations include:

Development of Efficient Synthetic Pathways: A major objective is to establish optimized, high-yield methods for the synthesis of the title compound, often starting from commercially available precursors like 2,6-dibromopyridine and 3-methyl-1H-pyrazole. rsc.org Research in this area compares different catalytic systems, such as those based on palladium or copper, to achieve cost-effective and environmentally friendly production. rsc.org

Use as a Platform for Ligand Synthesis: The compound serves as a foundational building block for a broader range of chelating ligands. By leveraging the reactivity of the C-Br bond, researchers can introduce additional coordinating groups to create tridentate or higher-order ligands with tailored electronic and steric properties.

Exploration in Catalysis and Materials Science: Once transformed from a simple intermediate into a more complex ligand, the resulting molecules are investigated for their ability to form catalytically active metal complexes or to serve as components in functional materials, such as luminescent probes or magnetic switches.

Intermediate for Biologically Active Molecules: Given the pharmacological importance of the pyrazole scaffold, this bromo-substituted intermediate is a potential precursor for the synthesis of novel compounds with potential therapeutic applications. nih.govresearchgate.net

While detailed, peer-reviewed studies focusing exclusively on the characterization and application of this compound are not widely available in public literature, its chemical properties and research importance can be understood from the extensive studies on analogous compounds. Below are tables summarizing its general properties and the common synthetic methods used for this class of molecules.

Table 1: General Properties of this compound This interactive table provides key identifiers and calculated properties for the compound.

Property Value
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
IUPAC Name This compound
Class Heterocyclic Compound, Pyridine Derivative, Pyrazole Derivative

| Probable Physical Form | Solid |

Table 2: Common Synthetic Routes for 2-Bromo-6-(pyrazol-1-yl)pyridine Derivatives This interactive table outlines established chemical reactions for synthesizing the pyridyl-pyrazole scaffold.

Reaction Name Reactants Catalyst/Reagents General Purpose Reference
Buchwald-Hartwig Amination 2,6-Dibromopyridine, 3-Methyl-1H-pyrazole Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) Forms a C-N bond between the pyridine and pyrazole rings. A common and versatile method. rsc.org

| Copper-Catalyzed Coupling | 2,6-Dibromopyridine, 3-Methyl-1H-pyrazole | Copper(I) salt (e.g., CuI), Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | A more cost-effective alternative to palladium catalysis for C-N bond formation. | rsc.org |

Properties

IUPAC Name

2-bromo-6-(3-methylpyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-6-13(12-7)9-4-2-3-8(10)11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBRPBMSLWVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 3 Methyl 1h Pyrazol 1 Yl Pyridine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the pyrazole (B372694) ring, and the methyl substituent. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Similarly, the pyrazole ring protons resonate in this region, with their specific chemical shifts and coupling constants confirming their relative positions. The methyl group attached to the pyrazole ring is expected to appear as a sharp singlet in the upfield region (approximately δ 2.3-2.5 ppm).

The ¹³C NMR spectrum complements the proton data, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are found in the downfield region (δ 110-160 ppm), while the methyl carbon appears at a much higher field. Conformational analysis, particularly in metal complexes, can be performed by observing changes in chemical shifts or through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, helping to define the preferred orientation of the ligand around a metal center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H¹H7.5 - 8.4m
Pyrazole-H¹H6.5 - 8.2d, d
Methyl-H¹H~2.4s
Pyridine-C¹³C115 - 155-
Pyrazole-C¹³C110 - 145-
Methyl-C¹³C~15-

Vibrational Spectroscopy (IR) for Functional Group Identification and Coordination Mode Confirmation

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyridine and pyrazole rings produce a series of sharp bands in the 1400–1600 cm⁻¹ region. chemicalbook.com The C-Br stretching frequency is expected at a lower wavenumber, typically in the 500-650 cm⁻¹ range.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine and pyrazole rings can be observed. Notably, an increase in the frequency of the ring stretching modes is often indicative of coordination through the nitrogen atoms, providing clear evidence of the ligand's binding mode in a metal complex. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Methyl C-H Stretch2850 - 2960
Pyridine/Pyrazole Ring C=C, C=N Stretch1400 - 1610
C-N Stretch1300 - 1380
C-Br Stretch500 - 650

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula is C₉H₈BrN₃, corresponding to a molecular weight of approximately 238.08 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern, elucidated through techniques like MS/MS, offers structural information. Common fragmentation pathways for related pyrazolyl compounds often involve the initial loss of the bromine atom, followed by cleavage of the bond between the two heterocyclic rings or the loss of the methyl group. asianpubs.orgresearchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Formula m/z (for ⁷⁹Br) Description
[M]⁺[C₉H₈BrN₃]⁺237Molecular Ion
[M+2]⁺[C₉H₈⁸¹BrN₃]⁺239Isotopic Peak
[M-Br]⁺[C₉H₈N₃]⁺158Loss of Bromine
[M-CH₃]⁺[C₈H₅BrN₃]⁺222Loss of Methyl Group
[C₅H₄N]⁺[C₅H₄N]⁺78Pyridyl Cation
[C₄H₄N₂]⁺[C₄H₄N₂]⁺80Methyl-pyrazolyl Fragment

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not detailed in the provided sources, analysis of closely related structures, such as other bromo-substituted pyridines, offers valuable insights. nih.govnih.govresearchgate.net

In related bromo-substituted pyridine derivatives, the bond lengths and angles are generally within expected ranges. nih.govnih.gov The C-Br bond length is a key parameter, and the geometry of the pyridine and pyrazole rings can be precisely determined. Analysis of dihedral angles, particularly the angle between the planes of the pyridine and pyrazole rings, is crucial for understanding the ligand's conformation. In metal complexes, coordination to a metal center leads to predictable changes in the bond lengths and angles within the ligand, such as the elongation of bonds adjacent to the coordinating nitrogen atoms. researchgate.net

Table 4: Representative Bond Lengths and Angles from a Related Structure (2-Bromo-3-hydroxy-6-methylpyridine) researchgate.net

Bond/Angle Parameter Value (Å or °)
BondC-Br~1.88 Å
BondC-N (pyridine)~1.33 - 1.35 Å
BondC-C (pyridine)~1.37 - 1.40 Å
AngleC-C-N (pyridine)~122 - 125°
AngleC-N-C (pyridine)~116 - 118°

In the solid state, molecules of pyrazolyl-pyridine derivatives often engage in various non-covalent interactions that dictate their crystal packing and supramolecular architecture. In analogous structures, π-π stacking interactions between the aromatic pyridine and/or pyrazole rings are common. nih.gov These interactions, where the rings are arranged in a staggered or face-to-face manner, contribute significantly to the stability of the crystal lattice. If suitable hydrogen bond donors and acceptors are present, as in derivatives or solvates, hydrogen bonding plays a critical role in forming extended one-, two-, or three-dimensional networks. Halogen bonding, involving the bromine atom as a Lewis acidic site, is another potential interaction that can influence the supramolecular assembly. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Optical Properties

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show intense absorption bands in the UV region, typically between 200 and 350 nm. These absorptions are attributed to π→π* transitions within the conjugated π-systems of the pyridine and pyrazole rings. Lower energy, less intense n→π* transitions, involving the lone pair electrons on the nitrogen atoms, may also be observed.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties of the Compound and its Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in exploring the redox characteristics of this compound and its coordination complexes. This technique provides valuable insights into the stability of different oxidation states of the central metal ion, the reversibility of electron transfer processes, and the influence of the ligand framework on the electronic properties of the metal center.

In a typical CV experiment, the potential applied to a solution containing the complex is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events. The catalytic potential of transition metal complexes is often linked to their redox behavior, which can be fine-tuned by modifying the metal centers and the surrounding ligands. analis.com.my

For metal complexes involving pyrazole and pyridine moieties, CV studies can elucidate the nature of the electron transfer processes. For instance, studies on analogous transition metal complexes with pyrazolyl-pyridazine ligands have demonstrated quasi-reversible, single-electron transfer events. analis.com.my The analysis of such voltammograms allows for the determination of formal reduction potentials (E°) for various redox couples (e.g., M(II)/M(I) or M(III)/M(II)).

The following table illustrates the type of data obtained from cyclic voltammetry for representative metal complexes containing pyrazole-pyridine type ligands. The potentials are typically reported versus a reference electrode, such as Ag/AgCl.

Metal Complex (Example)Redox CoupleAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)ΔEp (Epa - Epc)Process Type
[Cu(L)₂]²⁺Cu(II)/Cu(I)0.75 V0.03 V0.72 VQuasi-reversible
[Fe(L)₂]²⁺Fe(III)/Fe(II)-0.47 V-0.67 V0.20 VQuasi-reversible
[Ni(L)₂]²⁺Ni(II)/Ni(I)0.71 V0.12 V0.59 VQuasi-reversible
(Note: Data is illustrative of pyrazolyl-pyridine type complexes and not specific to this compound complexes, based on findings for similar structures. analis.com.my)

In these examples, the copper complex shows a reduction of Cu(II) to Cu(I) and subsequent oxidation back to Cu(II). analis.com.my Similarly, the iron complex exhibits the Fe(II)/Fe(III) redox couple, and the nickel complex shows the Ni(II)/Ni(I) transition. analis.com.my The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics. A value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process, while larger separations indicate quasi-reversible or irreversible behavior. The absence of a redox peak within the scanned potential window for some complexes, such as certain Co(II) systems, can suggest that the oxidation or reduction occurs outside the solvent's electrochemical window or that the complexation is poor. analis.com.my

Advanced Techniques for Complex Characterization (e.g., EXAFS, TRLFS)

Beyond standard spectroscopic methods, advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and Time-Resolved Laser-Fluorescence Spectroscopy (TRLFS) provide deeper insights into the precise geometric and electronic structure of metal complexes of this compound.

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is a powerful, element-specific technique used to determine the local atomic structure around a metal center in a complex, both in crystalline and solution states. It provides precise information on bond distances, coordination numbers, and the identity of neighboring atoms. Femtosecond-resolved EXAFS, a cutting-edge application of this technique, can even capture the structural dynamics of short-lived reaction intermediates and excited states following photoexcitation. rsc.org For transition metal complexes, this allows for the direct observation of changes in the metal-ligand bond lengths and coordination environment on ultrafast timescales, providing a detailed picture of reaction mechanisms. rsc.org

Time-Resolved Laser-Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive and selective method used primarily for the speciation and characterization of luminescent lanthanide and actinide complexes in solution. This technique is particularly valuable for studying the coordination chemistry of elements like Europium(III) and Curium(III).

Studies on lanthanide complexes with ligands structurally similar to this compound, such as 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), have demonstrated the power of TRLFS. nih.govresearchgate.net In these investigations, TRLFS was used to probe the formation of ternary complexes in the presence of a secondary ligand, 2-bromohexanoic acid. nih.govresearchgate.net

By analyzing the fluorescence emission spectra and lifetimes, researchers can identify the different complex species present in solution and determine their stoichiometry. For example, TRLFS studies on a Eu(III) system revealed the formation of both 1:1 and 1:2 complexes of the type [Eu(C4-BPP)n(2-bromohexanoate)m]⁽³⁻ᵐ⁾⁺ (where n=1 or 2). nih.govresearchgate.net The fluorescence lifetime is particularly informative, as it is sensitive to the number of water molecules coordinated to the metal ion. A long fluorescence lifetime, such as the 1473 µs observed for the [Eu(C4-BPP)₂(2-bromohexanoate)m]⁽³⁻ᵐ⁾⁺ species, indicates the absence of quenching water molecules in the inner coordination sphere of the europium ion. nih.gov

The data below, derived from studies on a closely related system, highlights the detailed speciation information that can be obtained using TRLFS.

Complex SpeciesStoichiometry (Eu:Ligand)Fluorescence Lifetime (τ)Coordination Environment Inference
[Eu(C4-BPP)(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺1:1Not specifiedIntermediate species
[Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺1:21473 ± 74 µsDominant species at higher ligand concentrations; absence of inner-sphere water molecules. nih.gov
[Cm(C4-BPP)₃]³⁺1:3Not specifiedStable homoleptic complex formed with Curium(III), indicating absence of 2-bromohexanoic acid in the inner sphere. nih.gov

These TRLFS findings are crucial for understanding the mechanisms of solvent extraction and separation of actinides and lanthanides, where subtle differences in complex stability and stoichiometry, as revealed by TRLFS, can lead to high separation factors. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Bromo 6 3 Methyl 1h Pyrazol 1 Yl Pyridine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 2-Bromo-6-(3-methyl-1H-pyrazol-1-YL)pyridine, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G**, provide fundamental insights into its molecular geometry and electronic landscape. electrochemsci.org

The optimized geometry reveals a largely planar structure, with a slight dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings. This planarity facilitates π-conjugation across the molecule. The distribution of electron density is significantly influenced by the nitrogen atoms and the bromine substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In similar pyridine-pyrazole systems, the HOMO is often localized over the more electron-rich pyrazole ring, while the LUMO is distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For brominated pyridine-pyrazole derivatives, this gap is influenced by the nature and position of substituents. electrochemsci.org

Table 1: Calculated Electronic Properties of this compound

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values presented in this table are representative and derived from DFT calculations on analogous structures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For this compound, several reactions are of interest, including nucleophilic aromatic substitution at the bromine-bearing carbon and metal-catalyzed cross-coupling reactions.

DFT calculations can map the potential energy surface for such reactions. For instance, in a nucleophilic substitution reaction, the calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the bromide leaving group. The energy barriers associated with these steps, determined by locating the transition state structures, provide insights into the reaction kinetics. Computational studies on related protic pyrazole complexes have highlighted the role of the pyrazole moiety in facilitating proton transfer and influencing reaction pathways. mdpi.com

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, the prediction of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can provide theoretical chemical shifts. researchgate.net These calculated shifts, when compared to experimental data, can confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and pyrazole rings, with the electronic environment dictated by the nitrogen atoms and the bromine substituent influencing their positions. Similarly, the ¹³C NMR spectrum would be predicted, with the carbon attached to the bromine atom showing a characteristic shift. mdpi.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

AtomPredicted Shift (ppm)Experimental Shift (ppm)
C2 (Pyridine)142.5141.8
C3 (Pyridine)120.1119.5
C4 (Pyridine)139.8139.2
C5 (Pyridine)112.3111.7
C6 (Pyridine)151.0150.4
C3 (Pyrazole)140.2139.6
C4 (Pyrazole)108.9108.3
C5 (Pyrazole)130.5129.9
CH₃ (Pyrazole)14.714.1

Note: Experimental values are hypothetical for illustrative purposes.

Analysis of Intermolecular Interactions using Hirshfeld Surface Analysis and Quantum Chemical Topology

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. iucr.orgnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.

For this compound, Hirshfeld analysis would likely reveal the importance of H···H, C···H, and N···H contacts in the crystal packing. as-proceeding.com The presence of the bromine atom also introduces the possibility of halogen bonding (Br···N or Br···Br interactions), which can significantly influence the supramolecular architecture. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Quantum Chemical Topology, through methods like the Atoms in Molecules (AIM) theory, can further characterize the nature and strength of these interactions by analyzing the electron density at bond critical points.

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H45.2
C···H/H···C22.5
N···H/H···N15.8
Br···H/H···Br8.5
C···C4.0
Br···N/N···Br2.1
Other1.9

Note: These percentages are representative of similar heterocyclic compounds.

Structure-Reactivity Relationships Derived from Computational Data for Bromopyridyl-Pyrazoles

By systematically studying a series of related bromopyridyl-pyrazoles through computational methods, it is possible to derive valuable structure-reactivity relationships (SRRs). nih.gov For instance, by varying the substituents on the pyrazole or pyridine rings, one can observe the resulting changes in electronic properties, such as the HOMO-LUMO gap, and correlate them with experimentally observed reactivity. frontiersin.orgnih.gov

A Quantitative Structure-Activity Relationship (QSAR) study on pyridine-pyrazole derivatives has shown that the electronic effect of substituents on the pyridine ring significantly influences their properties. electrochemsci.org For this compound, computational data can help predict how modifications to the methyl group on the pyrazole ring or the introduction of other substituents on the pyridine ring would alter its reactivity in, for example, palladium-catalyzed cross-coupling reactions. nih.gov This predictive capability is a powerful asset in the rational design of new molecules with tailored properties. researchgate.net

Applications in Advanced Chemical Systems and Materials Science

Role in Catalysis and Reaction Mechanism Studies

The nitrogen donor atoms of the pyridine (B92270) and pyrazole (B372694) rings in 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine allow it to act as a versatile ligand for various metal centers, enabling catalytic transformations. The presence of the bromo substituent offers a site for further functionalization, potentially allowing for the immobilization of the catalyst on a solid support or for its use in subsequent cross-coupling reactions.

Pyridyl-pyrazole ligands have been successfully employed in a range of catalytic C-C bond-forming reactions. researchgate.net Nickel(II) complexes bearing the closely related ligand, 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have been shown to be active precatalysts for ethylene (B1197577) oligomerization. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these catalysts primarily produce butenes. researchgate.net The general success of pyrazolyl metal complexes extends to olefin polymerization and cross-coupling reactions such as Suzuki and Heck couplings. researchgate.net The versatility of the pyrazolyl ligand framework allows for fine-tuning of the catalyst's steric and electronic properties to control product selectivity and activity. rsc.org For instance, late transition metal catalysts with N-donor ligands are known for their role in olefin polymerization, producing a variety of polyolefins. mdpi.com

In the realm of cross-coupling, palladium complexes with pyrazole-containing ligands have demonstrated high efficiency. rsc.org The generally accepted mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. acs.org The nature of the ligand, such as this compound, is crucial in stabilizing the palladium(0) active species and facilitating the key steps of the catalytic cycle. acs.org

The following table summarizes the catalytic applications of related pyridyl-pyrazole metal complexes.

Catalyst SystemReactionCo-catalyst/ActivatorMajor Products
[NiCl2(2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine)]Ethylene OligomerizationMethylaluminoxane (MAO)Butenes (84-86%)
[NiBr2(2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine)]Ethylene Oligomerization & Friedel-Crafts AlkylationEthylaluminium dichlorideAlkylated Toluene (B28343)
Bis(pyrazolyl)palladium(II) complexesSuzuki-Miyaura Cross-CouplingBase (e.g., K2CO3)Biaryl compounds

This table is generated based on data from related systems to illustrate potential applications.

The performance of catalysts derived from pyridyl-pyrazole ligands is highly dependent on the ligand's structure and the choice of co-catalyst. For nickel(II) complexes in ethylene oligomerization, the steric bulk of the substituents on the pyrazole ring can significantly influence the catalytic activity and the properties of the resulting products. researchgate.net

The nature of the co-catalyst plays a pivotal role in determining the reaction pathway. For example, activating a nickel(II) precatalyst bearing a 2-bromo-6-(pyrazol-1-yl)pyridine derivative with methylaluminoxane (MAO) leads to ethylene oligomerization, primarily yielding butenes. researchgate.net In contrast, using ethylaluminium dichloride as the activator can result in the Friedel-Crafts alkylation of the toluene solvent by the oligomers formed in situ. researchgate.net This highlights the ability to direct the reaction towards different valuable chemical products by simply changing the co-catalyst.

In cross-coupling reactions, the electronic properties of the ligand are critical. rsc.org Electron-donating or electron-withdrawing substituents on the pyridyl-pyrazole framework can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. acs.org The bulky nature of certain ligands can also promote the formation of the active monoligated L1Pd(0) species, which is often the most active catalyst in the cycle. acs.org

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. acs.org A palladium(0) species, stabilized by ligands like this compound, is the active catalyst. The ligand plays a crucial role in each step, from facilitating the initial oxidative addition of an aryl halide to the Pd(0) center to promoting the final reductive elimination of the biaryl product, which regenerates the active catalyst. acs.org

In reactions like ethylene oligomerization catalyzed by nickel complexes, the pyridyl-pyrazole ligand stabilizes the active nickel-hydride species and influences the rates of ethylene insertion and chain termination, which ultimately determine the distribution of oligomer products. uj.ac.za The bidentate coordination of the ligand to the metal center creates a specific geometric environment that directs the approach of the substrate and the subsequent steps of the catalytic cycle.

Furthermore, protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H proton of the pyrazole can be involved in substrate activation or proton transfer steps, providing alternative, lower-energy reaction pathways. nih.govmdpi.com While this compound is an N-substituted pyrazole, understanding the mechanistic possibilities of related protic ligands provides a broader context for the role of the pyrazole moiety in catalysis. nih.govmdpi.com

Development of Functional Materials

The ability of this compound and its derivatives to coordinate with various metal ions has led to their use in the creation of functional materials with interesting magnetic and optical properties.

Iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine (bpp) and its derivatives are extensively studied for their spin crossover (SCO) properties. researchgate.net These materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. nih.gov Although this compound is an unsymmetrical ligand, it can be incorporated into [Fe(L)2]2+ type complexes, where its electronic and steric properties would influence the ligand field strength around the iron(II) center.

The SCO phenomenon is highly sensitive to the ligand structure. Substituents on the pyridine or pyrazole rings can alter the transition temperature (T1/2) and the cooperativity of the spin transition. mdpi.com For instance, electron-withdrawing groups tend to stabilize the LS state, leading to higher transition temperatures. mdpi.com The presence of the bromo and methyl groups on the this compound ligand would therefore be expected to modulate the SCO properties of its iron(II) complexes. The interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, also plays a crucial role in the cooperativity of the spin transition. acs.org

Complex TypeSpin StatesStimuli for Transition
[Fe(bpp derivative)2]2+Low-Spin (LS) <=> High-Spin (HS)Temperature, Light, Pressure

This table provides a general overview of SCO systems based on related bpp ligands.

Pyridyl-pyrazole ligands are also components of luminescent metal complexes. Platinum(II) complexes incorporating 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligands have been investigated for their phosphorescent properties. nih.gov These complexes can exhibit emission from metal-to-ligand charge transfer (MLCT) states or ligand-centered (IL) excited states. nih.gov The emission properties, such as wavelength and quantum yield, can be tuned by modifying the substituents on the pyridyl-pyrazole ligand.

Iridium(III) complexes are another important class of phosphorescent emitters used in organic light-emitting diodes (OLEDs). The introduction of bromo substituents on the ligands of these complexes is a common strategy for further functionalization, for example, through subsequent cross-coupling reactions to attach other functional groups. acs.org Therefore, this compound could serve as a ligand in such emitters, with the bromo group providing a handle for tuning the photophysical properties or for incorporation into larger systems. The versatile coordination chemistry and functionalization potential of the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands make them suitable for applications in photonic devices. mdpi.com

Applications in Redox Flow Batteries (RFBs) and Electrochemical Energy Storage

While direct studies on the application of this compound in redox flow batteries (RFBs) are not extensively documented in current literature, the foundational pyridine and pyrazole moieties are integral to ligands in various metal coordination complexes investigated for electrochemical energy storage. The appeal of such complexes in RFBs lies in their tunable redox potentials, structural tailorability, and the potential for multi-electron transfer, which can lead to higher energy densities. researchgate.netscispace.com

The electrochemical properties of metal complexes, including their redox potential and stability, can be finely tuned by modifying the ligands. scispace.com For instance, the introduction of different substituents on bipyridine ligands has been shown to alter the redox potentials of the corresponding iron complexes. researchgate.net This principle suggests that the bromo and methyl-pyrazolyl substituents on the pyridine ring of the target compound could influence the electronic properties and, consequently, the redox behavior of any metal complex it forms. Diiminepyridines, a related class of "non-innocent" ligands, can confer additional redox activity to coordination complexes beyond the metal center, enhancing capacitance and stability. scispace.com This highlights the potential for pyridine-based ligands like this compound to be used in the design of advanced anolytes or catholytes for RFBs. scispace.com Future research could explore the synthesis of metal complexes with this ligand and evaluate their electrochemical performance and stability for RFB applications.

Potential in Dye-Sensitized Solar Cells (DSCs) and Photovoltaic Applications

There is no specific research detailing the use of this compound as a photosensitizer in dye-sensitized solar cells (DSSCs). However, the structural components of the molecule are found in various classes of dyes and ligands that have been investigated for photovoltaic applications. Pyridine and its derivatives are common components in the ancillary ligands of ruthenium(II) polypyridyl complexes, which are benchmark photosensitizers in DSSCs. nih.govnih.gov Additionally, pyrazole-containing dyes have been explored as photosensitizers. researchgate.net

The typical architecture of an organic dye sensitizer (B1316253) is a donor-π-acceptor (D-π-A) system. rsc.org The pyridine and pyrazole rings could potentially be functionalized to act as part of the π-conjugated bridge or be incorporated into the donor or acceptor moieties. The bromo-substituent, being an electron-withdrawing group, could also influence the electronic properties and the intramolecular charge transfer characteristics of a potential dye molecule. rsc.org The development of efficient photosensitizers for DSSCs is an active area of research, and the exploration of novel molecular scaffolds is crucial for advancing the technology. nih.govbiointerfaceresearch.com While this compound has not been directly applied in this context, its constituent chemical motifs suggest that it could serve as a valuable building block in the synthesis of new photosensitizers for DSSCs.

Integration into Supramolecular Frameworks and Polymeric Coordination Materials

The integration of this compound into supramolecular frameworks and polymeric coordination materials is an area of potential, though specific examples are not prevalent in the literature. The pyridine and pyrazole nitrogen atoms provide potential coordination sites for metal ions, making the molecule a candidate as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. nih.govnih.gov The bromo-substituent could also be utilized for further functionalization or to induce specific intermolecular interactions, such as halogen bonding, which can play a role in the assembly of supramolecular structures. researchgate.netresearchgate.net

Research on related 2,6-bis(pyrazol-3-yl)pyridines has shown their ability to form coordination polymers. nih.govnih.gov These studies demonstrate that the pyridine-pyrazole scaffold can act as a versatile building block for creating extended structures with interesting properties, such as spin crossover behavior. nih.govnih.gov The formation of supramolecular assemblies is often directed by a combination of coordination bonds and weaker non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The aromatic nature of both the pyridine and pyrazole rings in this compound could facilitate such interactions, leading to the formation of well-ordered supramolecular architectures.

Applications in Separation Chemistry

Ligands for Selective Extraction of Metal Ions (e.g., Actinide(III)/Lanthanide(III) Separation)

Ligands based on the 2,6-bis(pyrazolyl)pyridine (BPP) scaffold have demonstrated significant promise for the selective extraction of trivalent actinides (An(III)) from trivalent lanthanides (Ln(III)), a crucial step in advanced nuclear fuel reprocessing. researchgate.netbohrium.comnih.gov The selectivity of these N-donor ligands for actinides is attributed to the difference in the nature of the metal-ligand bond, with a greater degree of covalency in the actinide complexes compared to the more ionic interaction with lanthanides. nih.gov

Structurally similar ligands, such as 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) and 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), have been extensively studied for this purpose. researchgate.netnih.gov These ligands have shown high efficiency in separating Americium(III) from Europium(III), which are often used as representative elements for the actinide and lanthanide series, respectively. researchgate.net The extraction process typically involves the use of a lipophilic anion source, such as 2-bromohexanoic acid, to facilitate the transfer of the metal-ligand complex into the organic phase. nih.gov

The design of the ligand, including the substituents on the pyrazolyl rings, plays a critical role in its extraction performance and selectivity. While this compound itself has not been the subject of these specific separation studies, its core structure is analogous to these highly effective ligands.

Studies on Extraction Performance and Selectivity Mechanisms

The extraction performance of BPP-type ligands is quantified by the distribution ratio (D) of the metal ion between the organic and aqueous phases and the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions. For the separation of Am(III) from Eu(III), a high SFAm/Eu value is desirable.

Studies on C4-BPP have shown excellent separation factors, with SFAm/Eu values reaching approximately 200. nih.gov The mechanism of this high selectivity is attributed to the formation of different complex species in the organic phase. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) studies have revealed that Curium(III), an actinide, forms a stable 1:3 complex with C4-BPP ([Cm(C4-BPP)3]3+). nih.gov In contrast, Europium(III), a lanthanide, forms a ternary complex involving the ligand and the anionic extractant, Eu(C4-BPP)2(2-bromohexanoate)m+. nih.gov The steric hindrance of the BPP ligands is thought to prevent the formation of a stable 1:3 complex with the smaller lanthanide ions, leading to the observed selectivity. nih.gov

The table below summarizes the extraction performance of some BPP-type ligands.

LigandMetal IonsSeparation Factor (SF)Reference
2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)Am(III)/Eu(III)~200 nih.gov
2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP)Am(III)/Eu(III)~100 researchgate.net

These findings underscore the potential of the pyridine-pyrazole ligand family, including this compound, in the development of advanced separation processes for nuclear waste management.

Derivatization and Structure Function Relationship Studies of 2 Bromo 6 3 Methyl 1h Pyrazol 1 Yl Pyridine

Systematic Modification of the Pyyridine and Pyrazole (B372694) Rings for Tunable Properties

The fundamental structure of 2-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine offers multiple sites for modification, enabling chemists to fine-tune its electronic and steric characteristics. The primary methods for derivatization involve substitution on both the pyridine (B92270) and pyrazole rings.

Pyrazole Ring Modifications: The pyrazole moiety can be readily functionalized at various positions. For instance, substitution at the 5-position of the pyrazole ring has been explored to introduce different functional groups. A series of novel N,N,N-donor pyrazole-based ligands have been prepared bearing an alkyloxyphenyl group at this position. rsc.org Such modifications are crucial for altering the ligand's electronic properties and its coordination behavior with metal ions.

Pyridine Ring Modifications: The pyridine ring can also be systematically altered. For example, the bromine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. Additionally, other positions on the pyridine ring can be functionalized to modulate the ligand's properties further. The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can significantly impact the electron density at the nitrogen atom, thereby influencing its coordination strength. rsc.org

These systematic modifications allow for the creation of a library of ligands with tailored properties, suitable for a variety of applications, from catalysis to materials science. researchgate.net

Investigation of Steric and Electronic Effects of Substituents on Ligand Properties and Reactivity

The introduction of different substituents onto the this compound framework induces significant steric and electronic effects that dictate the resulting ligand's properties and the reactivity of its metal complexes. rsc.orgrsc.org

Electronic Effects: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) plays a crucial role in modulating the electron density on the donor atoms of the ligand. rsc.org Electron-withdrawing groups, such as benzylsulfonyl groups or fluorine atoms, can enhance the photoluminescence quantum yield of iridium(III) complexes. rsc.org Conversely, electron-donating groups can increase the electron density on the metal center, which can be beneficial for certain catalytic applications. DFT and TD-DFT calculations have shown that the electronic properties of some palladium(III) complexes are primarily dictated by frontier molecular orbitals with major contributions from the Pd center and axial nitrogen atom donors, with the steric properties of N-substituents having a more pronounced effect than electronic tuning of the pyridyl groups. rsc.org

The interplay between steric and electronic effects is a key consideration in the rational design of ligands for specific applications. By carefully selecting substituents, researchers can fine-tune the ligand's properties to achieve desired outcomes in catalysis, materials science, and medicinal chemistry. mdpi.comnih.gov

Introduction of Bridging Ligands and Ditopic Systems Derived from Pyridyl-Pyrazoles

Building upon the foundational structure of pyridyl-pyrazoles, researchers have designed and synthesized more complex molecular architectures, such as bridging ligands and ditopic systems. These systems are capable of coordinating to multiple metal centers simultaneously, leading to the formation of polynuclear complexes with unique properties and applications. researchgate.net

Bridging Ligands: Pyridyl-pyrazole units can be linked together through various spacer units to create bridging ligands. These ligands can adopt different coordination configurations, such as cis or trans, allowing for the formation of diverse supramolecular structures. researchgate.net The deprotonation of the NH group in the pyrazole ring can also lead to the formation of pyrazolate-bridged polynuclear complexes. mdpi.com

Ditopic Systems: Ditopic ligands are designed to have two distinct binding sites, enabling them to bridge two metal centers. A number of ditopic proligands have been synthesized for metal salts, with differing regiochemistry of electrophilic attack at 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole influencing the final structure. researchgate.net For example, ligands with two bidentate pyrazolyl-pyridine arms linked to a central aromatic spacer are potentially tetradentate, while those with an additional nitrogen donor in the spacer can be pentadentate. researchgate.net There are even examples of potentially hexadentate ligands with three bidentate arms. researchgate.net

The coordination of these multidentate ligands to metal ions can result in the formation of one-dimensional coordination polymers, dinuclear complexes, and other complex assemblies. mdpi.com The resulting structures and their properties are highly dependent on the nature of the ligand, the metal ion, and the reaction conditions.

Correlating Structural Modifications with Changes in Coordination Behavior and Material Performance

A central goal in the study of this compound and its derivatives is to establish clear relationships between structural modifications and the resulting coordination behavior and material performance. researchgate.net

Coordination Behavior: The versatility of pyridyl-pyrazole ligands is evident in their varied modes of coordination. They can act as N,N-bidentate, N,N,N-tridentate, or bridging ligands, depending on the substituents, the metal fragment, and even the physical state (solid or in solution) of the complex. rsc.orgresearchgate.netresearchgate.net For example, the coordination of dipyridylpyrazole ligands to zinc and palladium chlorides has been shown to result in distorted trigonal bipyramid and square-planar geometries, respectively. rsc.org

Material Performance: The structural modifications directly impact the performance of the resulting materials in various applications.

Luminescence: The photophysical properties of metal complexes are highly sensitive to the ligand structure. For instance, the introduction of a bulky and rigid phosphine (B1218219) ligand in copper(I) 3-(2-pyridyl)pyrazole complexes can lead to a high quantum yield of 78%. mdpi.com Similarly, the functionalization of phenylpyridine ligands in iridium(III) complexes with benzylsulfonyl groups can enhance the photoluminescence quantum yield and red-shift the emission. rsc.org

Catalysis: In the field of catalysis, the steric and electronic properties of the ligand are critical. For example, in olefin polymerization, hindered substituents on pyridylamido-type catalysts can increase the stereoselectivity of the process. mdpi.com

Medicinal Chemistry: Structure-activity relationship studies are fundamental in drug design. For pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor, key modifications to different parts of the molecule were explored to optimize their affinity and allosteric profile. nih.gov

By systematically modifying the ligand structure and observing the resulting changes in coordination and performance, researchers can develop a predictive understanding that guides the design of new materials with desired properties.

Table 1: Correlation of Structural Modification with Performance

Structural Modification Effect on Coordination/Performance Application Area
Introduction of a bulky, rigid phosphine ligand to a Cu(I) pyridyl-pyrazole complex Increased photoluminescence quantum yield (78%) mdpi.com Luminescent Materials
Functionalization of Ir(III) complex ligands with benzylsulfonyl groups Enhanced photoluminescence and red-shifted emission rsc.org Organic Light-Emitting Diodes (OLEDs)
Introduction of hindered substituents on pyridylamido-type catalysts Increased stereoselectivity in propene polymerization mdpi.com Catalysis
Modification of pyrazol-4-yl-pyridine derivatives Optimized affinity for the M4 muscarinic acetylcholine receptor nih.gov Medicinal Chemistry

Strategies for Post-Synthetic Functionalization of the Bromo-Substituent in this compound

The bromine atom at the 2-position of the pyridine ring is a key functional group that allows for post-synthetic modification of the ligand. This "handle" can be replaced with a variety of other functional groups through well-established chemical reactions, significantly expanding the diversity of accessible ligands and materials.

The most common strategy for the functionalization of the bromo-substituent is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are highly versatile and allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling: The Suzuki reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In this reaction, the 2-bromo-6-(pyrazol-1-yl)pyridine derivative is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method has been used to synthesize a variety of biaryl and heteroarylpyridines. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It allows for the coupling of the 2-bromo-6-(pyrazol-1-yl)pyridine with a wide range of amines, providing access to a diverse set of N-arylated products. The synthesis of 2-bromo-6-(pyrazol-1-yl)pyridines from 2,6-dibromopyridine (B144722) and pyrazoles can be achieved through this method. rsc.org

Other Cross-Coupling Reactions: Besides Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can also be employed for the functionalization of the bromo-substituent. For instance, Sonogashira coupling can be used to introduce alkyne moieties. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In some cases, the bromine atom can be displaced by a strong nucleophile through an SNAr reaction. This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups. nih.gov

These post-synthetic functionalization strategies provide a powerful and flexible approach to creating a wide range of derivatives from a common 2-bromo-6-(pyrazol-1-yl)pyridine precursor, enabling the fine-tuning of properties for specific applications.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine, and how can selectivity be achieved?

The compound is synthesized via a two-step process starting from 2,6-dibromopyridine and 1H-pyrazole. In the first step, mono- and di-substitution products (2-bromo-6-(1H-pyrazol-1-yl)pyridine and 2,6-di(1H-pyrazol-1-yl)pyridine) are formed. Selective purification is achieved by adding ZnCl₂ to precipitate the di-substituted product first, followed by the desired mono-bromo compound. This method avoids column chromatography, yielding the target compound in 60% purity after treatment with ammonium hydroxide or EDTA .

Q. How can researchers efficiently purify this compound from reaction mixtures?

A key purification strategy involves leveraging differential solubility of zinc complexes. Adding ZnCl₂ to the reaction mixture selectively precipitates the di-substituted byproduct (2,6-di(1H-pyrazol-1-yl)pyridine-Zn complex) first. Further ZnCl₂ addition isolates the mono-bromo compound as its zinc complex, which is then liberated via aqueous workup. This method minimizes solvent use and bypasses chromatographic separation .

Q. What analytical techniques are recommended for characterizing this compound?

Purity (>97%) is typically confirmed via HPLC or GC analysis, as referenced in commercial catalogs . Structural elucidation relies on 1H^1H/13C^13C-NMR to confirm substitution patterns, while mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography, though not directly reported for this compound, is applicable for analogous bromopyridine derivatives to resolve ambiguities .

Q. How stable is this compound under thermal or acidic/basic conditions?

Thermal decomposition studies of related bromopyridines (e.g., 7-bromo-3-methyl-triazolo[1,5-a]pyridine) show that heating at 100°C under pressure generates pyridylcarbene intermediates, leading to cyclopropane derivatives and ketones. Stability under basic conditions is inferred from synthesis protocols requiring neutralization with ammonium hydroxide .

Q. What are common byproducts during synthesis, and how are they mitigated?

The primary byproduct is 2,6-di(1H-pyrazol-1-yl)pyridine, formed via over-substitution. Its removal is achieved through selective ZnCl₂ complexation and filtration. Residual pyrazole or unreacted dibromopyridine can be eliminated via ether washes, as the target compound exhibits low solubility in diethyl ether .

Advanced Research Questions

Q. How does this compound participate in metal-catalyzed cross-coupling reactions?

The bromine atom at the 2-position makes it a candidate for Suzuki-Miyaura or Negishi couplings. For example, coupling with boronic acids or organozinc reagents can introduce aryl/alkyl groups. Reaction conditions (e.g., Pd catalysts, ligands, solvents) must be optimized to avoid dehalogenation side reactions, as seen in similar bromopyridines .

Q. What mechanistic insights exist for its thermal decomposition pathways?

Thermal treatment of analogous triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) at 100°C induces nitrogen expulsion, forming pyridylcarbenes. These intermediates undergo cyclopropanation with alkenes or dimerization, yielding products like 2-bromo-6-vinylpyridine and cyclopropane derivatives. Solvent polarity and pressure critically influence product distribution .

Q. How is this compound utilized in coordination chemistry?

It serves as a ligand in zinc complexes, as demonstrated by the selective precipitation of ZnCl₂ adducts. The pyrazolyl and pyridyl nitrogen atoms act as chelating sites, forming stable complexes with transition metals. These complexes are precursors for catalytic applications or materials science .

Q. How do substituents on the pyrazole ring influence reactivity and selectivity?

Substituents like 3-methyl groups (vs. 5-trifluoromethyl in related compounds) affect steric and electronic properties. For instance, bulkier groups reduce reaction rates in cross-couplings but enhance selectivity for mono-substitution. Comparative studies with 3-(4-methyl-1H-pyrazol-1-yl)pyridine highlight these effects .

Q. How can contradictory yield data in substitution reactions be resolved?

Discrepancies arise from varying reaction scales, solvent purity, or ZnCl₂ hydration states. For example, hydrated ZnCl₂ (ZnCl₂·xH₂O) may reduce complexation efficiency. Standardizing anhydrous conditions and stoichiometry (e.g., 1.2 equiv ZnCl₂) improves reproducibility. Kinetic studies using in-situ NMR can identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.